Leucomelone

Description

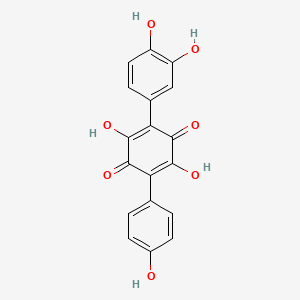

Structure

3D Structure

Properties

Molecular Formula |

C18H12O7 |

|---|---|

Molecular Weight |

340.3 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,6-dihydroxy-5-(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C18H12O7/c19-10-4-1-8(2-5-10)13-15(22)17(24)14(18(25)16(13)23)9-3-6-11(20)12(21)7-9/h1-7,19-22,25H |

InChI Key |

PNLQLFIVEMDDQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Regulation of Leucomelone

Elucidation of Leucomelone Biosynthetic Routes

The biosynthetic pathway of this compound is understood to be closely linked to that of atromentin (B1665312), another p-terphenylquinone from which this compound is derived. The elucidation of this pathway has been guided by research on related fungal metabolites. These compounds, including cyclothis compound and atromentin, are known to be derived from the shikimic acid pathway. d-nb.info Investigations into the biosynthesis of terphenylquinones often draw parallels from well-characterized pathways, such as the synthesis of Terrequinone A in Aspergillus nidulans. core.ac.uk The core of the this compound biosynthetic route involves the dimerization of an aromatic precursor, followed by enzymatic modifications.

Identification of Biosynthetic Precursors to this compound

The primary biosynthetic precursors for this compound originate from the shikimic acid pathway, a seven-step metabolic route used by fungi, bacteria, and plants to synthesize aromatic amino acids. viper.ac.in Stable-isotope feeding experiments have confirmed that L-tyrosine is a key precursor for the biosynthesis of atromentin, the direct precursor to this compound. core.ac.uk The pathway proceeds via arylpyruvic acids, specifically p-hydroxyphenylpyruvic acid, which is derived from L-tyrosine. core.ac.uk This arylpyruvic acid serves as the fundamental building block that undergoes dimerization to form the p-terphenyl (B122091) scaffold.

Key Precursors in this compound Biosynthesis:

Shikimic Acid: The foundational molecule of the pathway that leads to aromatic amino acids.

L-Tyrosine: The aromatic amino acid that serves as the direct precursor. core.ac.uk

p-Hydroxyphenylpyruvic Acid: An arylpyruvic acid derived from L-tyrosine that acts as the substrate for the dimerization reaction. core.ac.uk

Atromentin: The immediate precursor molecule that is hydroxylated to form this compound. core.ac.ukscispace.com

Enzymatic Mechanisms and Catalysis in this compound Biosynthesis

The biosynthesis of this compound from its precursors is a multi-step process catalyzed by specific enzymes. beilstein-journals.org The central reaction is the formation of the p-terphenyl core of atromentin, which is then modified to yield this compound.

The key enzymatic steps include:

Dimerization of p-Hydroxyphenylpyruvic Acid: This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme. core.ac.uk In fungi, this enzyme, often referred to as an atromentin synthetase, facilitates a Claisen-type condensation of two molecules of p-hydroxyphenylpyruvic acid to form atromentin. core.ac.uk

Hydroxylation of Atromentin: this compound is formed through the subsequent hydroxylation of the atromentin scaffold. This oxidative step is likely catalyzed by a hydroxylase, such as a cytochrome P450 monooxygenase or an α-ketoglutarate-dependent dioxygenase, which are common enzymes involved in the late-stage modification of fungal secondary metabolites. beilstein-journals.org

The enzymes involved in fatty acid synthesis, particularly the enoyl-acyl carrier protein reductase (ENR), are inhibited by this compound. wikipedia.orgfrontiersin.org Specifically, this compound and atromentin are known inhibitors of FabK, the ENR found in Streptococcus pneumoniae. scispace.comfrontiersin.orgnih.gov

| Enzyme Class | Proposed Function in this compound Biosynthesis | Substrate | Product |

| Atromentin Synthetase (NRPS-like) | Catalyzes the dimerization and cyclization to form the p-terphenyl core. core.ac.uk | p-Hydroxyphenylpyruvic acid | Atromentin |

| Hydroxylase (e.g., Cytochrome P450) | Adds a hydroxyl group to the atromentin molecule. beilstein-journals.org | Atromentin | This compound |

This table is based on proposed biosynthetic pathways for p-terphenylquinones.

Genetic Basis and Gene Clusters for this compound Production

In fungi, the genes required for the production of a specific secondary metabolite are typically organized into a contiguous group on a chromosome, known as a biosynthetic gene cluster (BGC). wikipedia.orgescholarship.org This clustering facilitates the coordinated regulation of the entire pathway. escholarship.org

The production of this compound is believed to be governed by such a gene cluster. This BGC would contain the structural gene for the atromentin synthetase, the key enzyme for the pathway, alongside genes encoding the hydroxylase responsible for converting atromentin to this compound, and potentially a dedicated transcriptional regulator. core.ac.ukdntb.gov.ua The identification of a gene cluster responsible for atromentin biosynthesis supports the model that related compounds like this compound are produced from enzymes encoded within the same or a highly similar cluster. dntb.gov.ua The existence of these clusters allows researchers to use genome mining techniques to identify novel pathways for natural products. escholarship.org

Regulatory Networks and Environmental Factors Influencing this compound Biosynthesis

The production of this compound is tightly regulated and responsive to both internal genetic networks and external environmental cues. The synthesis of secondary metabolites in fungi is often triggered by specific developmental stages or environmental stressors. nih.gov

Genetic Regulation: The expression of the this compound BGC is likely controlled by a pathway-specific transcription factor. This regulatory protein binds to specific promoter sequences within the gene cluster, activating transcription of the biosynthetic genes. This mechanism is analogous to well-studied fungal regulatory systems, such as the AflR transcription factor that controls aflatoxin biosynthesis in Aspergillus species. core.ac.uk

Environmental Factors: A variety of environmental conditions can influence the production of fungal secondary metabolites, and these are presumed to affect this compound biosynthesis. nih.govoliptek.com

Nutrient Availability: The presence or limitation of specific carbon and nitrogen sources can significantly impact the activation of secondary metabolite gene clusters.

Temperature and pH: Fungal growth and enzyme activity are optimal within specific temperature and pH ranges. Deviations from these optima can alter or inhibit the production of compounds like this compound. researchgate.netfrontiersin.org

Light: Light can act as a signal that influences fungal development and secondary metabolism. researchgate.net

Biotic Factors: Co-culturing with other microorganisms (bacteria or other fungi) can induce the production of secondary metabolites as a competitive or defense mechanism. core.ac.uk High humidity is also a critical factor for the growth of many fungi and the production of their metabolites. researchgate.netfctemis.org

Isolation and Purification Methodologies for Leucomelone

Advanced Chromatographic Techniques for Leucomelone Purification

Chromatography is the cornerstone of purification for natural products like this compound. Advanced techniques offer high resolution and speed, enabling the isolation of pure compounds from complex crude extracts.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the final purification and analysis of this compound. nih.govlcms.cz It offers high resolution to separate this compound from structurally similar compounds. lcms.cz Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compounds between the two phases. lcms.cz

Research on natural products often involves an initial extraction followed by fractionation using methods like column chromatography with silica (B1680970) gel. The fractions containing the target compound are then subjected to preparative or semi-preparative HPLC for final purification. nih.gov The use of HPLC coupled with a detector, such as a Diode-Array Detector (DAD) or Mass Spectrometry (MS), allows for both quantification and structural identification of the isolated compound. measurlabs.commpi-bremen.de The HPLC-MS combination is particularly powerful, providing both retention time data from the HPLC and mass-to-charge ratio data from the MS, which aids in the unambiguous identification of this compound in complex mixtures. measurlabs.commpi-bremen.dedntb.gov.ua

Table 1: Typical Parameters in HPLC for this compound Purification

| Parameter | Description | Common Application in this compound Research |

| Stationary Phase (Column) | The solid adsorbent material inside the column. | C18 (Reversed-Phase) is frequently used for separating moderately polar compounds like this compound. |

| Mobile Phase | The solvent that moves the sample through the column. | A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. nih.gov |

| Detection | The method used to detect the compound as it elutes. | UV detection is common, often set at a wavelength where this compound absorbs, such as 254 nm. nih.gov Mass Spectrometry (MS) provides mass data for identification. measurlabs.com |

| Mode | The scale of the purification. | Analytical mode is used for quantification and purity checks, while preparative mode is used to isolate larger quantities of the pure compound. |

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. mdpi.comaocs.orgresearchgate.net This eliminates issues common to solid-phase chromatography, such as irreversible adsorption of the sample and deactivation of sensitive compounds, ensuring high recovery of the analyte. mdpi.comchromatographyonline.com The technique utilizes two immiscible liquid phases, one of which acts as the stationary phase while the other serves as the mobile phase. aocs.org

CCC is exceptionally well-suited for the preparative-scale isolation of natural products from crude extracts. chromatographyonline.com Its high sample loading capacity allows for the processing of significant quantities of material in a single run. aocs.org Given these advantages, CCC represents a powerful tool for the initial fractionation and purification of moderately polar compounds like this compound from fungal or plant sources. However, despite its theoretical suitability, specific, detailed applications of Countercurrent Chromatography for the targeted isolation of this compound are not extensively documented in the reviewed scientific literature.

Table 2: Features of Countercurrent Chromatography for Natural Product Isolation

| Feature | Description |

| Principle | Liquid-liquid partition without a solid support. chromatographyonline.com |

| Advantages | High sample recovery, no irreversible adsorption, high loading capacity, low solvent consumption. mdpi.comaocs.org |

| Modes of Operation | Can be run in normal-phase, reversed-phase, and other specialized modes. chromatographyonline.com |

| Applicability | Ideal for preparative-scale separation of natural products from complex matrices. chromatographyonline.commdpi.com |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgchromatographyonline.com It is considered a "green" technology because it significantly reduces the use of organic solvents. americanpharmaceuticalreview.com The principles are similar to HPLC, but the low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and shorter column equilibration times. wikipedia.org

SFC is particularly effective for the purification of low to moderate molecular weight, thermally labile molecules and for separating chiral compounds. wikipedia.orgamericanpharmaceuticalreview.com The technique's versatility is enhanced by the use of organic co-solvents (modifiers), such as methanol, which can be added to the CO2 to modify the mobile phase's polarity and eluting strength. chromatographyonline.com While SFC presents a promising, efficient, and environmentally friendly alternative to HPLC for purifying natural products, the scientific literature lacks specific examples detailing its application for the isolation of this compound.

Table 3: Characteristics of Supercritical Fluid Chromatography (SFC)

| Characteristic | Description |

| Mobile Phase | Primarily supercritical carbon dioxide (CO2), often with a polar organic modifier. wikipedia.org |

| Advantages | Fast separations, reduced organic solvent consumption, lower operating costs, environmentally friendly. americanpharmaceuticalreview.comteledynelabs.com |

| Stationary Phases | Similar to those used in normal-phase HPLC. wikipedia.org |

| Primary Applications | Purification of chiral molecules, thermally unstable compounds, and achiral small molecules. wikipedia.orgamericanpharmaceuticalreview.com |

Affinity chromatography is a highly selective purification technique based on a specific, reversible binding interaction between a target molecule and an immobilized ligand. bio-rad.comthermofisher.com The ligand, which is covalently attached to a solid support matrix, has a specific affinity for the molecule of interest, such as an enzyme for its substrate or an antibody for its antigen. bio-rad.com This high degree of specificity can allow for a very high level of purification, often in a single step. bio-rad.com

This technique is most commonly applied to the purification of large biomacromolecules like proteins, antibodies, and nucleic acids. youtube.comnih.gov Its application to the purification of small molecules like this compound is not documented in the scientific literature. Such an application would necessitate the discovery or synthesis of a ligand (e.g., an antibody or a specific receptor) that binds to this compound with high specificity and affinity, which is a significant and not typically pursued undertaking for a small natural product.

Table 4: Principles of Affinity-Based Chromatography

| Principle | Description |

| Mechanism | Exploits specific biological interactions (e.g., antigen-antibody, enzyme-inhibitor). bio-rad.com |

| Selectivity | Extremely high, capable of isolating one specific molecule from a complex mixture. thermofisher.com |

| Process | 1. Sample is loaded onto the column. 2. Target molecule binds to the immobilized ligand. 3. Unbound components are washed away. 4. The purified target is eluted by changing conditions (e.g., pH, ionic strength). thermofisher.com |

| Common Targets | Proteins, enzymes, antibodies. youtube.com |

Supercritical Fluid Chromatography (SFC) in this compound Purification

Modern Extraction Protocols for this compound from Biological Matrices

Extraction is the critical first step in isolating this compound from its native biological source. Modern protocols aim to improve upon traditional methods like maceration or Soxhlet extraction by reducing extraction times and solvent use while increasing efficiency.

Microwave-Assisted Extraction (MAE) is an advanced extraction technique that uses microwave energy to heat the solvent and the sample matrix, thereby accelerating the extraction of analytes into the solvent. anton-paar.comphcogrev.com The microwave energy causes dielectric heating through its interaction with polar molecules in the sample and solvent, leading to a rapid rise in temperature and internal pressure within the sample's cells. anton-paar.com This pressure ruptures the cell walls, facilitating the release of intracellular contents, like this compound, into the extraction solvent.

Compared to conventional methods, MAE offers significant advantages, including drastically reduced extraction times (minutes versus hours), lower solvent consumption, and often higher extraction yields. nih.govmdpi.com The efficiency of MAE is influenced by several parameters, such as the nature and volume of the solvent, microwave power, temperature, and the characteristics of the sample matrix. phcogrev.com For the extraction of this compound from a fungal or plant source, these parameters would be optimized to maximize yield while preventing thermal degradation of the compound. phcogrev.comphcogrev.com

Table 5: Key Parameters in Microwave-Assisted Extraction (MAE)

| Parameter | Influence on Extraction |

| Solvent Choice | The solvent must be able to absorb microwave energy (i.e., have a significant dipole moment) and effectively solubilize this compound. |

| Microwave Power | Higher power generally leads to faster heating and extraction, but must be controlled to avoid degrading the target compound. |

| Temperature | Increased temperature enhances solvent extraction efficiency and diffusion rates, but must be kept below the degradation point of this compound. |

| Extraction Time | MAE significantly shortens the required extraction time compared to traditional methods. nih.gov |

| Matrix Characteristics | Particle size and moisture content of the biological source material can affect the penetration of microwaves and solvent. |

Ultrasound-Assisted Extraction (UAE) for this compound

Ultrasound-Assisted Extraction (UAE) is a green extraction technique that utilizes high-frequency sound waves (>20 kHz) to facilitate the extraction of target compounds from a solid matrix. nih.govresearchgate.net The process works through acoustic cavitation, where the formation, growth, and collapse of microscopic bubbles in the solvent create intense local pressures and temperatures. This phenomenon disrupts the fungal cell walls, enhancing solvent penetration and accelerating the mass transfer of intracellular metabolites like this compound into the extraction solvent. nih.gov

The primary benefits of UAE include reduced extraction times, lower solvent consumption, and the ability to operate at lower temperatures, which is crucial for preventing the degradation of thermally sensitive compounds. unusida.ac.id The efficiency of UAE is influenced by several key parameters, including ultrasonic power, frequency, temperature, extraction time, and the choice of solvent. unusida.ac.idmdpi.com

While specific studies detailing the UAE of this compound are not extensively documented in publicly available literature, the parameters can be extrapolated from studies on similar fungal polyphenols. Methanol and ethanol (B145695) are often effective solvents for extracting polyphenolic compounds. nih.govscielo.br

Table 1: Representative Parameters for Ultrasound-Assisted Extraction of Fungal Polyphenols

| Parameter | Range/Value | Purpose |

| Ultrasonic Power | 100 - 500 W | Influences the intensity of cavitation and cell disruption. mdpi.comscielo.br |

| Frequency | 20 - 40 kHz | Standard range for most UAE applications. |

| Temperature | 40 - 60 °C | Balances extraction efficiency with thermal stability of the compound. unusida.ac.idscielo.br |

| Extraction Time | 20 - 60 min | Shorter duration compared to conventional methods, prevents degradation. mdpi.com |

| Solvent | Methanol, Ethanol, Aqueous mixtures | Choice depends on the polarity of the target compound. nih.gov |

| Solid-to-Solvent Ratio | 1:20 to 1:60 (g/mL) | Affects the concentration gradient and extraction efficiency. scielo.br |

Note: The data in this table represents typical parameters for the extraction of fungal polyphenols and serves as a guide for the potential application to this compound.

Supercritical Fluid Extraction (SFE) of this compound

Supercritical Fluid Extraction (SFE) is an advanced separation technique that uses a supercritical fluid—a substance at a temperature and pressure above its critical point—as the extraction solvent. wikipedia.org Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its mild critical conditions (31.1 °C, 73.8 bar), non-toxicity, non-flammability, and low cost. mdpi.comshimadzu.com In its supercritical state, CO₂ exhibits properties of both a liquid (high dissolving power) and a gas (high diffusivity and low viscosity), allowing for efficient penetration into the sample matrix and rapid extraction of analytes. shimadzu.comscielo.br

A key advantage of SFE is its selectivity. The solvating power of the supercritical fluid can be finely tuned by adjusting the pressure and temperature, allowing for the targeted extraction of specific compounds. wikipedia.org For polar compounds like this compound, the polarity of supercritical CO₂ can be increased by adding a small amount of a polar co-solvent, such as ethanol or methanol. mdpi.com This "green" technique avoids the use of large quantities of hazardous organic solvents.

Detailed SFE protocols for this compound are scarce, but research on extracting other fungal or plant polyphenols provides a strong basis for establishing relevant parameters. mdpi.comscielo.br

Table 2: Potential Operating Conditions for Supercritical Fluid Extraction of this compound

| Parameter | Range/Value | Rationale |

| Supercritical Fluid | Carbon Dioxide (CO₂) | "Green" solvent, mild critical point, readily available. wikipedia.org |

| Pressure | 100 - 350 bar | Primary variable for tuning solvent density and solvating power. jeires.com |

| Temperature | 40 - 60 °C | Kept relatively low to prevent degradation of thermolabile compounds. mdpi.comjeires.com |

| Co-solvent | 5-15% Ethanol or Methanol | Increases the polarity of CO₂ to enhance the solubility of polyphenols. mdpi.com |

| Flow Rate | 1 - 4 mL/min | Controls the residence time of the solvent in the extraction vessel. |

| Extraction Time | 30 - 120 min | Varies depending on the matrix and desired yield. |

Note: This table outlines plausible conditions for SFE of this compound based on its polyphenolic structure and data from similar compounds.

Accelerated Solvent Extraction (ASE) Techniques for this compound

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is an automated technique that uses conventional liquid solvents at elevated temperatures (50-200 °C) and pressures (10-15 MPa or 1500-2000 psi). wikipedia.orgthermofisher.com The high pressure keeps the solvent in its liquid state above its normal boiling point. These conditions increase the efficiency of the extraction process by enhancing solvent penetration, increasing the solubility of analytes, and decreasing the viscosity of the solvent, which improves mass transfer rates. wikipedia.orgyoutube.com

ASE offers significant benefits over traditional methods, including drastically reduced extraction times (typically 15-30 minutes per sample) and a significant reduction in solvent consumption (up to 90%). thermofisher.comyoutube.com The process is automated, which improves reproducibility and minimizes operator exposure to solvents. youtube.com The system allows for multiple extraction cycles with fresh solvent to ensure a thorough extraction. wikipedia.org

For a compound like this compound, solvents such as methanol, ethanol, or acetone (B3395972) would be suitable choices for ASE. The optimal temperature would need to be determined to maximize extraction without causing degradation.

Table 3: General Parameters for Accelerated Solvent Extraction of Natural Products

| Parameter | Typical Value/Range | Function |

| Solvent | Methanol, Ethanol, Acetone, Hexane, or mixtures | Selected based on analyte solubility. researchgate.net |

| Temperature | 75 - 125 °C | Increases extraction kinetics and analyte solubility. thermofisher.com |

| Pressure | 10 MPa / 1500 psi | Maintains the solvent in a liquid state above its boiling point. thermofisher.com |

| Static Time | 5 - 10 min | Allows the solvent to equilibrate with the sample matrix. |

| Number of Cycles | 1 - 3 | Ensures complete extraction by using fresh solvent in each cycle. wikipedia.org |

| Rinse Volume | 60% of cell volume | Flushes the remaining extract from the sample and lines. |

Note: The parameters provided are general for ASE of natural products and would require optimization for the specific extraction of this compound from fungal sources.

Crystallization Techniques for this compound Obtaining Pure Forms

Following extraction and preliminary purification (often by chromatographic methods like HPLC), crystallization is the final and most critical step to obtain this compound in a highly pure, solid form. scielo.br Crystallization separates the target compound from residual impurities based on differences in solubility. The goal is to create a supersaturated solution from which the desired compound selectively crystallizes, leaving impurities behind in the solvent (mother liquor).

Common techniques for crystallizing small organic molecules like this compound include:

Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly and undisturbed. As the solvent volume decreases, the solution becomes supersaturated, leading to the formation of crystals.

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly. washington.edu As the temperature decreases, the solubility of the compound drops, resulting in supersaturation and subsequent crystallization.

Solvent/Anti-Solvent Diffusion: This is a highly effective method, particularly the two-solvent technique. The compound is dissolved in a "good" solvent in which it is highly soluble. mit.edu A miscible "anti-solvent," in which the compound is poorly soluble, is then slowly introduced. crystallizationsystems.com This can be done by adding the anti-solvent dropwise to the solution or by layering the two solvents and allowing slow diffusion at the interface. washington.edumit.edu This gradual decrease in solubility induces the formation of well-ordered crystals.

The choice of solvent is paramount for successful crystallization. An ideal solvent system will dissolve the compound moderately at high temperatures but poorly at low temperatures, and it should dissolve impurities well at all temperatures or not at all.

Table 4: Potential Solvent Systems for the Crystallization of this compound

| Technique | Good Solvent(s) | Anti-Solvent(s) | Principle |

| Two-Solvent System | Acetone, Dichloromethane (DCM), Methanol | Hexane, Heptane, Water | This compound is dissolved in a polar "good" solvent. Slow addition of a non-polar "anti-solvent" reduces overall solubility, inducing crystallization. mit.educrystallizationsystems.com |

| Slow Cooling | Ethanol, Methanol, Acetonitrile | Not Applicable | A saturated solution is prepared at a high temperature and cooled slowly to decrease solubility and form crystals. washington.edu |

| Vapor Diffusion | Dichloromethane (DCM) | Diethyl Ether, Pentane | A solution of the compound is placed in a small vial, inside a larger sealed chamber containing the more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, causing crystallization. washington.edu |

Note: The selection of an appropriate solvent system for this compound would require experimental screening based on its specific solubility properties.

Synthetic Chemistry and Analogue Generation of Leucomelone

Total Synthesis Strategies for Leucomelone

The total synthesis of this compound, a naturally occurring p-terphenylquinone, has been achieved through efficient and convergent strategies. These approaches focus on the construction of its core 3,6-disubstituted 2,5-dioxybenzoquinone architecture.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. nih.gov For this compound, the analysis centers on the disconnection of the p-terphenyl (B122091) framework. The key disconnection points are the carbon-carbon bonds between the central quinone ring and the two outer aryl groups. This approach simplifies the complex target into a central, electrophilic quinone-based unit and two nucleophilic aryl synthons. The corresponding synthetic equivalents for these synthons are typically a dihalogenated benzoquinone and arylboronic acids, respectively, pointing towards a strategy based on cross-coupling reactions. tandfonline.com

A notable synthesis strategy developed by Wang and Hu employs two sequential Suzuki cross-coupling reactions. tandfonline.comresearchgate.net The retrosynthetic breakdown of this compound (in its reduced catechol form) first involves the cleavage of the two C-aryl bonds, leading back to a central dibrominated catechol precursor and the corresponding aryl boronic acid. This central piece can be traced back to a more stable dibrominated benzoquinone intermediate.

Key Synthetic Intermediates and Reaction Methodologies for this compound Construction

The primary methodology involves sequential Suzuki-Miyaura cross-coupling reactions, which allow for the controlled and chemoselective introduction of different aryl groups onto a central quinone scaffold. tandfonline.com The synthesis commences with 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone as a key starting material. The first Suzuki coupling is performed under specific conditions using a palladium catalyst, such as PdCl2(dppf), to achieve a monocoupled product in high yield, with minimal formation of the double-coupled side-product. nih.gov Following the successful introduction of the first aryl group, the second aryl moiety is introduced in a subsequent Suzuki coupling step under slightly different conditions. tandfonline.comnih.gov The final step involves demethylation of the methoxy (B1213986) groups to yield the catechol structure of this compound. tandfonline.com

| Key Synthetic Intermediate | Structure | Role in Synthesis |

| 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone |  | Central electrophilic scaffold for sequential cross-coupling. tandfonline.com |

| 4-hydroxyphenylboronic acid |  | Nucleophilic partner in Suzuki coupling to introduce the p-hydroxyphenyl groups. tandfonline.com |

| Monocoupled benzoquinone |  | Intermediate formed after the first Suzuki coupling reaction. nih.gov |

Stereoselective and Asymmetric Synthesis Approaches for this compound

This compound is an achiral molecule, meaning it does not possess any stereocenters and is superimposable on its mirror image. nih.govresearchgate.net Consequently, the challenges associated with stereoselective and asymmetric synthesis are not applicable to the total synthesis of this particular natural product. The synthetic strategies can, therefore, focus entirely on the efficient construction of the carbon-carbon and carbon-oxygen bonds that form its p-terphenylquinone scaffold without the need to control the spatial arrangement of substituents.

Semi-Synthetic Modifications and Derivatization of this compound

Semi-synthesis involves the chemical modification of a naturally sourced compound to produce new derivatives, often with improved properties like enhanced biological activity, better solubility, or reduced toxicity. afjbs.comnih.gov While this is a common strategy in drug discovery, specific examples of the semi-synthetic derivatization of this compound are not extensively documented in scientific literature. nih.govnumberanalytics.com

However, the chemical structure of this compound offers clear opportunities for such modifications. The four hydroxyl groups of the catechol moiety are prime targets for derivatization. frontiersin.org Common chemical transformations that could be applied include:

Alkylation and Acylation: Introducing alkyl or acyl groups to the hydroxyls could modify the compound's lipophilicity and pharmacokinetic properties.

Esterification: Converting the hydroxyl groups to esters is a standard method for creating prodrugs or altering solubility.

Oxidation and Reduction: The central ring can exist in either the oxidized quinone form or the reduced catechol (hydroquinone) form, and controlling this oxidation state can influence its biological activity and stability.

These potential modifications could generate a library of this compound derivatives for further biological evaluation. nih.gov

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. This knowledge is then used to design and synthesize analogues with improved potency and selectivity.

Rational Design of this compound Analogues

The rational design of this compound analogues is guided by its known biological activity. This compound has been identified as a specific inhibitor of FabK, an enoyl-acyl carrier protein (ACP) reductase enzyme found in the fatty acid synthesis (FAS-II) pathway of bacteria like Streptococcus pneumoniae. frontiersin.org The FAS-II pathway is an attractive target for antimicrobial drugs because it is essential for bacteria but absent in humans.

This compound and its naturally occurring analogue, atromentin (B1665312), were the first specific inhibitors of S. pneumoniae FabK (SpFabK) to be reported, with IC50 values of 1.57 µM and 0.24 µM, respectively. Despite this potent enzyme inhibition, neither compound displayed significant antibacterial activity against a wider range of bacteria. This provides a clear rationale for designing analogues: to improve whole-cell activity and broaden the antibacterial spectrum.

The design of new analogues would focus on systematic modifications of the this compound scaffold to probe the SAR. Key areas for modification include:

Aryl Ring Substitution: Introducing different substituents (e.g., halogens, alkyl groups, electron-withdrawing or electron-donating groups) onto the two p-hydroxyphenyl rings could enhance binding affinity to the target enzyme.

Modification of the Central Core: Altering the central quinone/catechol ring system could impact the compound's electronic properties and interaction with the active site of FabK.

Bioisosteric Replacement: Replacing the catechol moieties with other functional groups that have similar physical or chemical properties could lead to improved drug-like characteristics.

By synthesizing a library of such rationally designed analogues and evaluating their inhibitory activity against FabK and their antibacterial efficacy, a detailed SAR can be established. This would provide valuable insights for developing this class of compounds into effective therapeutic agents.

Combinatorial Synthesis Approaches for this compound Derivative Libraries

The generation of this compound derivative libraries through combinatorial synthesis represents a powerful strategy for exploring the structure-activity relationships (SAR) of this natural product scaffold. By systematically modifying different parts of the this compound core, researchers can rapidly produce a multitude of analogs for biological screening. The core principle of combinatorial chemistry lies in the mass synthesis of compounds, which saves considerable time and resources compared to traditional, one-by-one synthesis. digitellinc.com This approach often utilizes solid-phase synthesis, where the core scaffold is attached to a resin, allowing for the use of excess reagents to drive reactions to completion and simplifying purification through simple washing steps. wikipedia.orgspirochem.com

A plausible solid-phase combinatorial approach to a this compound library would involve immobilizing a precursor to the styrylpyrone core onto a solid support. For instance, a resin-bound acetoacetate (B1235776) derivative could serve as the anchor. The synthesis could then proceed through a series of modular reactions, introducing diversity at key positions.

Table 1: Proposed Solid-Phase Combinatorial Synthesis of a this compound Derivative Library

| Step | Reagent/Reaction | Purpose |

| 1 | Resin Functionalization: Wang resin + Fmoc-protected 4-hydroxy-phenylacetic acid | Immobilize the phenylacetic acid moiety, a key building block of the this compound scaffold. |

| 2 | Deprotection: Piperidine in DMF | Remove the Fmoc protecting group to expose the carboxylic acid for subsequent coupling. |

| 3 | First Diversification (R1): Library of substituted aromatic aldehydes + dehydrating agent | Introduce diversity on the phenyl ring corresponding to the styryl group of this compound via a Knoevenagel-type condensation. |

| 4 | Cyclization/Second Diversification (R2): Library of β-ketoesters | Form the pyrone ring and introduce a second point of diversity at the C6 position of the pyrone. |

| 5 | Cleavage: Trifluoroacetic acid (TFA) | Release the final this compound derivatives from the solid support for purification and screening. |

This strategy allows for the creation of a large library of compounds by varying the substituted aromatic aldehydes and β-ketoesters used in steps 3 and 4, respectively. The "split-and-pool" synthesis method could be employed to further enhance the diversity and number of derivatives generated. mdpi.com In this technique, the resin is split into multiple portions, each reacting with a different building block, and then pooled back together for the subsequent reaction step.

Chemoenzymatic Synthesis Approaches for this compound and its Derivatives

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the practicality of chemical synthesis to create complex molecules like this compound and its analogs. nih.gov This approach is particularly advantageous for reactions that are difficult to achieve with high selectivity using traditional chemical methods, such as regioselective hydroxylation, glycosylation, or stereoselective transformations. researchgate.net

For the synthesis of this compound derivatives, enzymes can be employed to modify the core structure in a highly specific manner. For example, cytochrome P450 monooxygenases could be used for the late-stage functionalization of the aromatic rings, introducing hydroxyl groups at specific positions, which is often a challenge in chemical synthesis. rochester.edu

Furthermore, glycosyltransferases are valuable enzymatic tools for attaching sugar moieties to the this compound scaffold. mdpi.com Glycosylation can significantly impact the solubility, bioavailability, and biological activity of natural products. A chemoenzymatic strategy could involve the chemical synthesis of the this compound aglycone, followed by enzymatic glycosylation using a suitable sugar donor.

Lipases are another class of enzymes that can be utilized in the chemoenzymatic synthesis of this compound derivatives. They can catalyze the regioselective acylation or deacylation of the hydroxyl groups on the this compound scaffold, allowing for the introduction of various acyl groups that can modulate the lipophilicity and biological properties of the resulting compounds. nih.gov

Table 2: Potential Chemoenzymatic Modifications of the this compound Scaffold

| Enzyme Class | Transformation | Potential Application on this compound |

| Oxidoreductases (e.g., Laccases, Peroxidases) | Phenolic coupling, hydroxylation | Dimerization of this compound units or regioselective hydroxylation of the aromatic rings. researchgate.net |

| Glycosyltransferases | Glycosylation | Attachment of various sugar moieties to the hydroxyl groups to enhance solubility and alter bioactivity. mdpi.com |

| Lipases/Esterases | Acylation/Deacylation | Selective esterification of hydroxyl groups with different fatty acids to modify lipophilicity. nih.gov |

| Polyketide Synthases (PKS) | Polyketide chain assembly | In a more ambitious approach, engineered PKS modules could be used to construct the polyketide backbone of this compound from simple acyl-CoA precursors. digitellinc.comresearchgate.net |

The use of whole-cell biotransformation systems, where the necessary enzymes are expressed in a microbial host, offers a convenient and cost-effective method for carrying out these enzymatic modifications on a larger scale. mdpi.com By combining the strengths of chemical synthesis to build the core this compound structure with the specificity of enzymatic transformations, chemoenzymatic approaches provide a powerful and versatile platform for the generation of novel and diverse this compound derivatives.

Molecular and Cellular Mechanisms of Action of Leucomelone

Leucomelone Interactions with Biological Macromolecules

The biological activity of this compound stems from its direct interactions with essential macromolecules within the cell. These interactions, particularly with enzymes, are critical to its mechanism of action.

This compound has been identified as a potent and specific inhibitor of enoyl-acyl carrier protein (ACP) reductase (FabK), an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. thieme-connect.comdntb.gov.ua This pathway is crucial for bacterial survival, making its components attractive targets for antimicrobial agents. thieme-connect.comnih.gov

Kinetic studies have revealed the specific mechanism by which this compound inhibits FabK from Streptococcus pneumoniae. The inhibition is competitive with respect to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and uncompetitive with respect to the substrate crotonoyl-coenzyme A. core.ac.uk This indicates that this compound and NADH compete for binding to the same site on the enzyme in the initial step of the catalytic cycle. core.ac.uk

The inhibitory potency of this compound against S. pneumoniae FabK has been quantified, with reported IC₅₀ values of 1.57 µM and a Kᵢ value of 4.1 x 10⁻⁷ M. dntb.gov.uascielo.br Notably, this compound demonstrates high specificity for FabK, as it does not inhibit FabI, the corresponding enoyl-ACP reductase found in other bacteria like Escherichia coli and Staphylococcus aureus, even at high concentrations. thieme-connect.comdntb.gov.ua

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | Organism | IC₅₀ (µM) | Kᵢ (M) | Inhibition Mechanism | Reference |

|---|---|---|---|---|---|

| FabK | Streptococcus pneumoniae | 1.57 | 4.1 x 10⁻⁷ | Competitive (vs. NADH), Uncompetitive (vs. Crotonoyl-CoA) | dntb.gov.uacore.ac.ukscielo.br |

| FabI | Escherichia coli | >200 | Not Determined | No Inhibition | thieme-connect.comdntb.gov.ua |

| FabI | Staphylococcus aureus | >200 | Not Determined | No Inhibition | thieme-connect.comdntb.gov.ua |

Currently, there is no specific information available in the scientific literature regarding the binding of this compound to cellular receptors or detailed ligand-target interaction studies beyond its well-characterized inhibition of the FabK enzyme.

There is currently no scientific evidence to suggest that this compound directly binds to or modulates the structure or function of nucleic acids such as DNA or RNA.

Receptor Binding and Ligand-Target Interactions of this compound

Cellular Pathway Modulation by this compound

The primary and most well-documented cellular pathway modulated by this compound is the bacterial fatty acid biosynthesis pathway through the specific inhibition of the FabK enzyme.

While some fungal secondary metabolites have been shown to regulate various signal transduction cascades, there is currently no specific research demonstrating that this compound directly affects or modulates any known signal transduction pathways in eukaryotic or prokaryotic cells. sciepub.com

There is a lack of specific studies investigating the effects of this compound on gene expression or transcriptional regulation. The known mechanism of action is targeted at the enzymatic level rather than at the level of gene regulation.

Impact of this compound on Cellular Metabolic Processes

This compound, a naturally occurring polyphenol, has demonstrated the ability to modulate key cellular metabolic pathways. A significant aspect of its activity is the inhibition of aldose reductase. This enzyme is a critical component of the polyol pathway, which can contribute to the development of diabetic complications by converting glucose to sorbitol. The inhibitory effect of this compound on aldose reductase suggests a potential role in regulating metabolic imbalances associated with hyperglycemia.

Research has also explored the impact of this compound derivatives on other metabolic enzymes. For instance, certain derivatives have been found to inhibit α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose. By slowing down carbohydrate digestion, these compounds can help to manage postprandial blood glucose levels.

In Vitro and Ex Vivo Pharmacological Activities of this compound

Molecular Basis of Antioxidant Activity of this compound

The antioxidant properties of this compound are rooted in its chemical structure, particularly the presence of hydroxyl groups on its phenyl rings. These groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress. The catechol (1,2-dihydroxybenzene) moiety within the this compound structure is especially effective at scavenging free radicals.

In vitro assays have substantiated the antioxidant capacity of this compound. For example, this compound isolated from the mushroom Boletus leucomelas displayed notable radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). Additionally, its ability to chelate metal ions can prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction.

Anti-inflammatory Mechanisms of this compound at the Cellular Level

This compound exhibits anti-inflammatory effects by targeting key mediators of the inflammatory cascade. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS), an enzyme that is upregulated during inflammation and contributes to tissue damage through excessive NO production.

Furthermore, this compound can modulate the arachidonic acid pathway by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some evidence suggests that this compound may selectively inhibit COX-2, the isoform induced during inflammation, which is a desirable trait for minimizing the side effects associated with non-selective COX inhibitors.

Antimicrobial Mechanisms of this compound (excluding human clinical trials)

The antimicrobial activity of this compound has been observed against a variety of microorganisms. Its polyphenolic nature is thought to enable interaction with microbial cell membranes, leading to increased permeability and the leakage of essential intracellular components. This disruption of membrane integrity can ultimately lead to microbial cell death.

In vitro studies have confirmed the inhibitory effects of this compound and related compounds against both Gram-positive and Gram-negative bacteria. The proposed mechanisms also include the inhibition of crucial microbial enzymes and the chelation of metal ions that are vital for microbial proliferation and metabolic functions.

Structure-Mechanism Correlation of this compound and its Derivatives

The biological activities of this compound and its synthetic derivatives are closely tied to their molecular architecture. The cyclopentenone core, along with the attached polyphenol groups, forms the basis of its pharmacological effects. The number and arrangement of hydroxyl groups on the phenyl rings are particularly influential on its antioxidant and anti-inflammatory capabilities.

Interactive Data Table: this compound's Biological Activities

| Structural Feature | Biological Activity | Mechanism of Action |

| Catechol Moiety | Antioxidant | Hydrogen atom donation, metal chelation |

| Polyphenolic Structure | Anti-inflammatory | Inhibition of iNOS and COX enzymes |

| Cyclopentenone Core | Antimicrobial | Disruption of microbial cell membranes, enzyme inhibition |

| Hydroxyl Groups | Antioxidant, Anti-inflammatory | Radical scavenging, interaction with enzyme active sites |

Ecological and Environmental Significance of Leucomelone

Role of Leucomelone in Fungal-Fungal and Fungal-Host Interactions

This compound plays a crucial role in the complex interactions between the fungi that produce it and other organisms in their environment, including other fungi and host organisms. Its antimicrobial properties are central to these interactions, providing a competitive advantage to the producing fungus.

Fungi produce a wide array of secondary metabolites that are not essential for primary metabolism but are vital for survival and competition in their ecological niches. fllt.orgplantarchives.org this compound, isolated from various fungi including species of Cytospora, Paxillus, and unidentified soil fungi, has demonstrated notable antibacterial and antifungal activities. mdpi.comnih.gov For example, research has shown that this compound, along with the related compound atromentin (B1665312), are the first identified specific inhibitors of the enoyl-ACP reductase (FabK) enzyme in Streptococcus pneumoniae. nih.govresearchgate.net This inhibitory action against bacteria suggests that this compound-producing fungi can suppress competing bacterial populations in their immediate vicinity, such as in the soil or on a host organism.

In the context of fungal-host interactions, some this compound-producing fungi are known plant pathogens. Species of Cytospora, for instance, are pathogenic to trees like the walnut tree. nih.gov In such parasitic relationships, this compound may function as a virulence factor. By inhibiting the growth of other microbes, it could help the pathogenic fungus establish itself on the host and reduce competition for resources. Furthermore, these compounds might play a role in weakening the host's defenses, although direct evidence for this mechanism requires further investigation.

The production of this compound can also influence fungal-fungal competition. In the highly competitive microbial world of soil and decaying organic matter, the ability to produce antifungal compounds is a significant advantage. mdpi.com While specific studies detailing this compound's direct impact on competing fungal species are limited, its known general antimicrobial effects suggest it likely contributes to the producing organism's ability to secure its habitat and resources. mdpi.comnih.gov

Allelopathic and Defensive Functions of this compound in Natural Environments

Allelopathy refers to the process where organisms, including fungi and plants, produce biochemicals that influence the growth, survival, and reproduction of other organisms. plantarchives.orgfrontiersin.org These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. This compound functions as a potent allelochemical, primarily serving a defensive and competitive role for the fungi that produce it.

The primary defensive function of this compound stems from its antimicrobial activity. nih.gov By releasing this compound into their environment, fungi can create a protective zone that inhibits the growth of susceptible bacteria and other competing microorganisms. nih.govthieme-connect.com This chemical defense is crucial in natural ecosystems where fungi are in constant competition for space and nutrients. For example, in the forest floor's rich organic layer, the ability to deter other decomposers is a significant ecological advantage. mdpi.comlibretexts.org

Research has documented the inhibitory effects of this compound against a range of bacteria. nih.gov Studies on extracts from Cytospora sp. CCTU A309, which contain this compound, showed moderate antimicrobial effects against twelve different bacterial strains. nih.gov This broad-spectrum, albeit moderate, activity underscores its role as a general defensive compound. The allelopathic nature of fungal secondary metabolites is a key factor in shaping microbial community structures in ecosystems like forests. mdpi.com The release of compounds like this compound can influence which other microorganisms can coexist in close proximity to the producing fungus.

Table 1: Documented Allelopathic and Defensive-Related Activities of this compound

| Activity | Target Organism/System | Observed Effect | Reference |

| Antibacterial | Streptococcus pneumoniae | Specific inhibition of enoyl-ACP reductase (FabK) | nih.govresearchgate.net |

| Antibacterial | Various bacterial strains | Moderate antimicrobial effects | nih.gov |

| Antiviral | Hepatitis C virus (HCV) | Interesting antiviral activity | nih.gov |

Environmental Distribution, Persistence, and Biotransformation of this compound

The environmental fate of a secondary metabolite like this compound is determined by its distribution, its stability (persistence), and the ways it is broken down (biotransformation).

Distribution: this compound is produced by various fungi found in diverse habitats. It has been isolated from fungi in soil, such as an unidentified species from a cornfield, and from fungi that live on plants, like Cytospora sp. found on walnut trees. nih.gov Another known producer, Hydnellum peckii, is a mycorrhizal fungus that grows under coniferous trees in North America and Europe. wikipedia.org This indicates that this compound is likely distributed in forest soils and associated plant environments where these fungi thrive. libretexts.org

Persistence: The persistence of organic compounds in the environment depends on factors like chemical structure, soil type, moisture, pH, and microbial activity. oregonstate.edunih.gov While specific data on the environmental half-life of this compound is scarce, the persistence of similar complex organic molecules can range from days to years. csic.es Factors that affect pesticide persistence, such as microbial degradation, chemical reactions, and photodegradation, would also apply to this compound. oregonstate.edu For example, the presence of active microbial communities in soil can lead to faster degradation. d-nb.info Conversely, in conditions that inhibit microbial activity, the compound may persist for longer.

Biotransformation: Biotransformation is the chemical modification of a substance by living organisms. In the soil, microbial communities play a key role in breaking down complex organic molecules. soilforwater.orgfrontiersin.org Fungi and bacteria produce a vast array of enzymes that can degrade compounds like this compound. d-nb.info The transformation process for xenobiotics in soil often involves steps like hydroxylation, demethylation, and conjugation to increase water solubility and facilitate further breakdown. csic.es While the specific metabolic pathway for this compound degradation in the environment has not been detailed, it is expected to be subject to these general microbial metabolic processes. d-nb.infosoilforwater.org For instance, the fungus Phanerochaete chrysosporium is known to transform the related compound 8-hydroxybentazon into a dimer via laccase enzymes, a process that could be analogous to potential transformation pathways for this compound. d-nb.info

Ecological Niche and Symbiotic Relationships of this compound-Producing Organisms

This compound-producing fungi occupy a variety of ecological niches and engage in different types of symbiotic relationships, ranging from parasitism to mutualism. nih.govwikipedia.org The production of this bioactive compound appears to be an adaptation that supports their specific lifestyle.

Pathogenic/Parasitic Niche: Some this compound producers, such as fungi from the genus Cytospora, are plant pathogens. nih.gov They live on and derive nutrients from host plants, often causing disease. In this parasitic niche, this compound likely functions as a chemical weapon, helping the fungus to overcome host defenses and outcompete other microorganisms that might colonize the host tissue. plantarchives.orgnih.gov

Mycorrhizal (Mutualistic) Niche: In contrast, other producers form mutualistic symbiotic relationships. Hydnellum peckii, known as the "bleeding tooth fungus," is a mycorrhizal species that forms a beneficial association with coniferous trees. wikipedia.org The fungus receives carbohydrates from the tree, and in return, it helps the tree absorb water and mineral nutrients from the soil. wikipedia.org In this mutualistic context, this compound's antimicrobial properties could serve to protect the tree's roots from soil-borne pathogens, thereby safeguarding the entire symbiotic system. This protective role is a key benefit the fungus provides to its plant partner.

Saprotrophic Niche: Many fungi are saprotrophs, acting as decomposers of dead organic matter. libretexts.org Fungi like Paxillus atrotomentosus, from which this compound and atromentin were first isolated, often grow on decaying wood. In this competitive niche, producing antimicrobial compounds is essential for defending a resource base (like a rotting log) from bacteria and other fungi.

The diversity of ecological strategies among this compound-producing fungi highlights the versatility of this chemical compound. Whether the fungus is a pathogen, a mutualist, or a decomposer, the ability to produce this compound provides a distinct advantage in mediating interactions with other organisms and succeeding in its specific ecological role.

Table 2: Ecological Roles of Selected this compound-Producing Fungi

| Fungal Species | Ecological Niche/Symbiosis | Probable Role of this compound | Reference |

| Cytospora sp. | Plant Pathogen (Parasitism) | Suppressing host defenses and microbial competitors | nih.gov |

| Hydnellum peckii | Mycorrhizal (Mutualism) | Protecting host plant roots from soil pathogens | wikipedia.org |

| Paxillus atrotomentosus | Saprotroph (Decomposer) | Defending decaying organic matter from competitors |

Advanced Analytical Methodologies for Leucomelone Characterization and Quantification

Spectroscopic Techniques in Leucomelone Analysis

Spectroscopic methods are fundamental in the structural determination and characterization of this compound. By examining the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and bonding arrangements. The structural elucidation of this compound has been achieved through extensive spectroscopic analysis, including high-resolution mass spectrometry. dntb.gov.uarsc.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like this compound. nih.gov The methodology for elucidating the structure of this compound involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The process begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information about the number and types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, this would reveal the signals corresponding to the aromatic protons on the p-terphenyl (B122091) core and any substituent groups. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, carbonyl).

To assemble the molecular structure, 2D NMR experiments are crucial. These include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would help establish the connectivity of protons within each of the phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is vital for assigning the proton and carbon signals to specific atoms in the p-terphenyl framework.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is instrumental in connecting the different fragments of the molecule, such as linking the phenyl rings to each other and to the central quinone ring in this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This information is critical for determining the stereochemistry and conformation of the molecule.

By systematically analyzing the data from these NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. While the use of NMR for the structural elucidation of this compound is documented, specific chemical shift data is not widely available in public databases. rsc.orgnih.govjmb.or.kr

Table 1: Methodological Approach for NMR-based Structural Elucidation of this compound

| NMR Experiment | Purpose in this compound Analysis | Information Gained |

| 1D ¹H NMR | To identify and quantify proton environments. | Chemical shifts, integration (proton count), and coupling constants (J-values) for aromatic and substituent protons. |

| 1D ¹³C NMR | To identify unique carbon environments. | Chemical shifts for aromatic, quinone, and substituent carbons. |

| 2D COSY | To establish proton-proton connectivities. | Correlation between adjacent protons within the phenyl rings. |

| 2D HSQC | To correlate protons to their directly attached carbons. | Direct one-bond C-H correlations for unambiguous assignment. |

| 2D HMBC | To establish long-range proton-carbon connectivities. | Correlations across two to three bonds, linking the phenyl rings and the quinone core. |

| 2D NOESY | To determine spatial proximity of protons. | Through-space correlations to confirm stereochemistry and conformation. |

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. wikipedia.orgmsu.edu For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its precise molecular formula. dntb.gov.uarsc.org

The methodology involves ionizing the this compound molecule, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]+ or [M+H]+) in the mass spectrum provides the molecular weight of this compound.

Table 2: Key Mass Spectrometry Techniques for this compound Analysis

| MS Technique | Application for this compound | Data Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition. | Precise mass of the molecular ion, allowing for the calculation of the molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation. | Fragmentation pattern providing information on the connectivity and substituent groups. |

| Electrospray Ionization (ESI) | Soft ionization for producing intact molecular ions. | [M+H]+ or [M-H]- ions for molecular weight determination. |

| Atmospheric Pressure Chemical Ionization (APCI) | Ionization of less polar compounds. | Molecular ions and some fragment ions. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the bonds within a molecule, causing them to vibrate at specific frequencies. specac.comlibretexts.orgvscht.czlibretexts.org The resulting IR spectrum provides a characteristic fingerprint of the functional groups present. For this compound, key absorption bands would be expected for the hydroxyl (-OH) groups, the carbonyl (C=O) groups of the quinone ring, and the carbon-carbon double bonds (C=C) of the aromatic rings. vscht.cz The specific positions and intensities of these bands can provide insights into the electronic environment and hydrogen bonding within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. pearson.comspectroscopyonline.comoecd.orgresearchgate.net The UV-Vis spectrum of this compound is characterized by absorption maxima (λmax) that are indicative of its extended conjugated p-electron system, which includes the three phenyl rings and the quinone moiety. pearson.comfrontiersin.org The position and intensity of these absorption bands are sensitive to the substitution pattern and the solvent used.

Table 3: Expected Spectroscopic Features for this compound

| Spectroscopic Technique | Expected Key Features for this compound |

| Infrared (IR) Spectroscopy | - Broad O-H stretching band (hydroxyl groups)- Strong C=O stretching band (quinone carbonyls)- C=C stretching bands (aromatic rings) |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | - Multiple absorption maxima (λmax) due to the extended π-conjugated system of the p-terphenylquinone core. |

Mass Spectrometry (MS) Applications for this compound Detection and Identification

Hyphenated Chromatographic-Spectrometric Techniques for this compound Profiling

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectrometry, are essential for the analysis of this compound in complex mixtures, such as fungal extracts.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation, detection, and quantification of non-volatile compounds like this compound from complex biological matrices. mdpi.com In this method, a liquid chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase (in the column) and a mobile phase. The eluting compounds are then introduced into a mass spectrometer for detection and identification.

LC-MS is particularly useful for the analysis of p-terphenyls, the class of compounds to which this compound belongs, from fungal extracts. researchgate.netcdnsciencepub.com Reversed-phase chromatography is commonly employed, where a nonpolar stationary phase and a polar mobile phase are used. The high sensitivity and selectivity of the mass spectrometer allow for the detection of trace amounts of this compound and its metabolites, even in the presence of a multitude of other compounds.

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile organic compounds. nih.govresearchgate.net While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique is highly valuable for identifying any volatile metabolites that may be produced during its biosynthesis or degradation.

For GC-MS analysis, any potential volatile metabolites would first need to be extracted from the sample matrix. In some cases, derivatization may be necessary to increase the volatility and thermal stability of the analytes. The separated compounds are then identified based on their mass spectra, which can be compared to spectral libraries for confirmation. Studies on related chlorinated p-terphenyls have utilized GC-MS for product analysis. cdnsciencepub.com The analysis of volatile metabolites from fungi is a common application of GC-MS, which could be applied to study the metabolic profile of organisms that produce this compound. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) in this compound Research

Chemoinformatic and Computational Approaches in this compound Research

Chemoinformatics and computational chemistry have emerged as indispensable tools in the study of natural products, offering profound insights into their chemical properties and biological activities. frontiersin.orgnih.gov For a compound like this compound, these in silico methods provide a powerful lens through which to examine its molecular characteristics and potential interactions with biological systems. These computational strategies, ranging from molecular docking to quantum mechanical calculations, facilitate a deeper understanding of this compound's structure-function relationships and guide further experimental investigation. frontiersin.org

Molecular Docking Studies of this compound and its Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. phcogj.com This method is widely used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.govnih.gov The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand within the active site of a receptor and to estimate the binding affinity, often expressed as a scoring function. mdpi.com

In the context of this compound research, molecular docking studies can elucidate how this polyphenolic compound interacts with various biological targets. For instance, given the known inhibitory activities of similar compounds, potential targets for this compound could include enzymes involved in inflammatory pathways or microbial processes. The process involves preparing the three-dimensional structures of both this compound (the ligand) and the target protein. The docking algorithm then systematically explores various conformational and orientational possibilities of the ligand within the receptor's binding site, calculating the interaction energy for each pose. phcogj.com

Key interactions that are typically analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking interactions between the aromatic rings of this compound and the amino acid residues of the target protein. mdpi.com The results of molecular docking can provide valuable hypotheses about the mechanism of action of this compound and can guide the design of derivatives with potentially enhanced activity. nih.gov

Below is a hypothetical data table illustrating the type of information that could be generated from molecular docking studies of this compound against a putative biological target.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-π Stacking |

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Phe421 | Hydrophobic, π-Alkyl |

| Bacterial DNA Gyrase | -9.2 | Asp73, Gly77, Arg76 | Hydrogen Bond, Electrostatic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (non-clinical focus)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govwikipedia.org These models are built by correlating variations in the structural or physicochemical properties of a series of compounds with their corresponding activities. taylorfrancis.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. wikipedia.org

For this compound and its analogues, QSAR studies can be employed to understand which molecular features are crucial for a particular non-clinical activity, such as its antioxidant capacity or inhibitory effect on a specific enzyme. The first step in developing a QSAR model is to generate a dataset of this compound analogues with their measured activities. Subsequently, a wide range of molecular descriptors are calculated for each analogue. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). wikipedia.org

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical equation that links the descriptors to the activity. nih.gov A robust QSAR model can be used to predict the activity of new, untested this compound analogues, thereby prioritizing the synthesis of compounds with potentially higher potency.

The following table presents a hypothetical set of descriptors and their contribution to a QSAR model for the antioxidant activity of this compound analogues.

| Descriptor | Description | Coefficient in QSAR Equation | Significance (p-value) |

| LogP | Octanol-water partition coefficient | -0.25 | < 0.05 |

| HOMO | Energy of the Highest Occupied Molecular Orbital | +0.87 | < 0.01 |

| Molecular Surface Area | Total surface area of the molecule | +0.15 | > 0.05 |

| Number of Hydroxyl Groups | Count of -OH groups | +1.20 | < 0.001 |

Molecular Dynamics Simulations to Investigate this compound-Target Interactions

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of this process. ebsco.comnih.gov MD simulations are computational methods that model the movement of atoms and molecules over time, providing insights into the flexibility of both the ligand and the receptor and the stability of their complex. ebsco.commdpi.com

In the study of this compound, MD simulations can be used to refine the binding poses obtained from molecular docking. By simulating the behavior of the this compound-target complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the predicted interactions. mdpi.com These simulations can reveal how the binding of this compound may induce conformational changes in the target protein, which can be crucial for its function. nih.gov

The trajectory of the atoms during the simulation can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the binding free energy to provide a more accurate estimation of the binding affinity. mdpi.com Software such as LAMMPS can be utilized for such classical molecular dynamics simulations. lammps.org

A hypothetical data table summarizing results from an MD simulation of a this compound-protein complex is shown below.

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion. |

| Average RMSD of Complex | 1.5 Å | Indicates a stable binding of this compound in the active site. |

| Average RMSF of Active Site Residues | 0.8 Å | Suggests that the active site residues remain relatively rigid upon ligand binding. |

| Binding Free Energy (MM-PBSA) | -45.2 kcal/mol | A more accurate estimation of the binding affinity, indicating a strong interaction. |

Ab Initio and Density Functional Theory (DFT) Calculations for this compound Properties

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and properties of molecules from first principles, without the need for empirical parameters. wikipedia.orgresearchgate.net DFT, in particular, has become a popular method for its balance between accuracy and computational cost. mdpi.com These methods can be used to calculate a wide range of properties for this compound, including its optimized geometry, electronic charge distribution, vibrational frequencies, and spectroscopic properties. mdpi.comscispace.com

For instance, DFT calculations can be used to determine the bond lengths, bond angles, and dihedral angles of this compound with high accuracy. This information is crucial for understanding its three-dimensional structure and can be used as input for molecular docking and MD simulations. Furthermore, DFT can provide insights into the electronic properties of this compound, such as the energies of its frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity and antioxidant potential. scispace.com

The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of this compound. researchgate.net

A table of DFT-calculated properties for this compound could include the following:

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | -1145.3 Hartree | B3LYP/6-311++G(d,p) |

| HOMO Energy | -6.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.8 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 Debye | B3LYP/6-311++G(d,p) |

Future Directions and Emerging Research Avenues for Leucomelone

Unexplored Biosynthetic Pathways and Novel Enzymes in Leucomelone Production